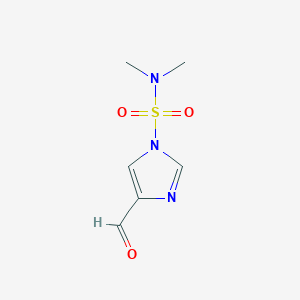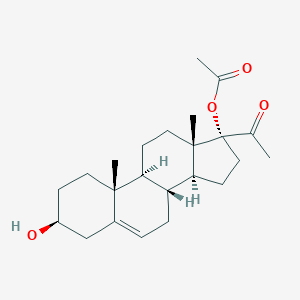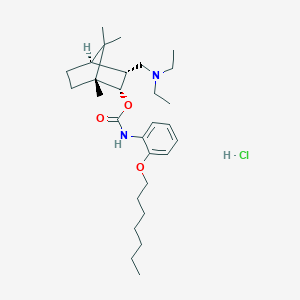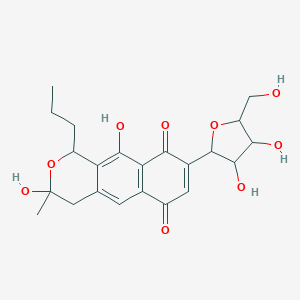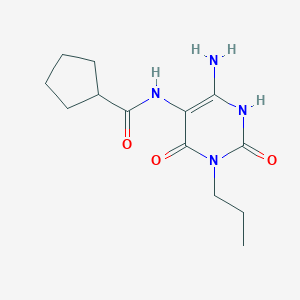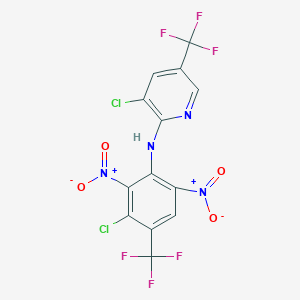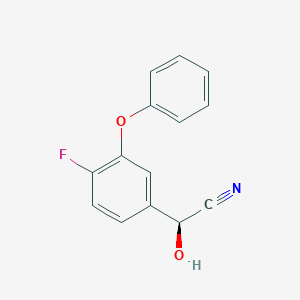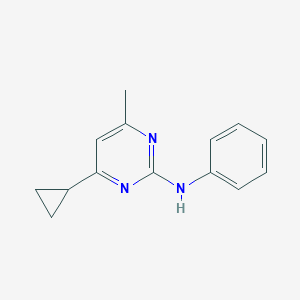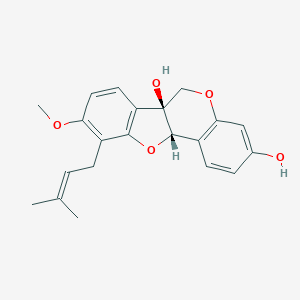
Cristacarpin
Vue d'ensemble
Description
Identification and Structure of Cristacarpin
Cristacarpin is a phytoalexin isolated from Erythrina crista-galli, characterized by its unique structure as a cis-pterocarpan. The compound is identified as (-)-3,6a-dihydroxy-9-methoxy-10-γ,γ-dimethylallyl-cis-pterocarpan, and it is found alongside other phytoalexins such as phaseollidin and demethylmedicarpin in the same plant species. Additionally, these compounds have also been obtained from E. sandwicensis and Psophocarpus tetragonolobus. The study provides a comprehensive set of optical rotation, NMR, and conformational data for all known 6a-hydroxypterocarpans, leading to the revision of chiralities for several compounds within this group .
Synthesis Analysis
The synthesis of pterocarpan compounds, including cristacarpin, has been explored in various studies. One approach to synthesizing related structures involves cascade reactions, as demonstrated in the concise synthesis of ricciocarpin A, which shares structural similarities with cristacarpin. This method features a one-pot, three-step, organocatalytic reductive Michael-Tishchenko cascade, allowing for the rapid build-up of molecular complexity and the creation of analogues with enhanced biological activities . Another study describes a fifteen-step synthesis of methyl cristatate, which includes a late-stage decarboxylative allylic migration and biomimetic aromatization, showcasing the complexity and intricacy involved in synthesizing such compounds . The first total synthesis of cristatic acid, which is structurally related to cristacarpin, highlights the formation of a 2,4-disubstituted furan moiety and the use of SEM ethers for protecting phenolic OH groups, indicating the challenges and strategies in synthesizing these types of molecules .
Molecular Structure Analysis
The molecular structure of cristacarpin and related pterocarpans is elucidated using spectroscopic evidence. In one study, three new pterocarpans, erystagallins A-C, were isolated along with cristacarpin and other known pterocarpans from Erythrina crista-galli. The structural elucidation was based on spectroscopic data, which is critical for understanding the chemical nature and potential reactivity of these compounds .
Chemical Reactions Analysis
The chemical reactivity of pterocarpan compounds, including cristacarpin, has been evaluated in the context of their biological activities. For instance, the synthesis of 3-acetyl sandwicensin and 2,7-dibromosandwicensin through acetylation and bromination reactions, respectively, was carried out to assess their antimalarial properties against Plasmodium falciparum. These modifications to the pterocarpan structure resulted in varying levels of biological activity, demonstrating the importance of chemical modifications in the development of potential therapeutic agents .
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of cristacarpin, the studies imply that these properties are closely related to the compound's biological function. For example, the synthesis and structural elucidation of cristacarpin and its analogues suggest that the physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are significant for their role as phytoalexins and their potential therapeutic applications .
Safety And Hazards
Propriétés
IUPAC Name |
(6aS,11aS)-9-methoxy-10-(3-methylbut-2-enyl)-6,11a-dihydro-[1]benzofuro[3,2-c]chromene-3,6a-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-12(2)4-6-14-17(24-3)9-8-16-19(14)26-20-15-7-5-13(22)10-18(15)25-11-21(16,20)23/h4-5,7-10,20,22-23H,6,11H2,1-3H3/t20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPYEBFYLDGZKF-LEWJYISDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC2=C1OC3C2(COC4=C3C=CC(=C4)O)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C=CC2=C1O[C@@H]3[C@]2(COC4=C3C=CC(=C4)O)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20996032 | |
| Record name | 9-Methoxy-10-(3-methylbut-2-en-1-yl)-6H-[1]benzofuro[3,2-c][1]benzopyran-3,6a(11aH)-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20996032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cristacarpin | |
CAS RN |
74515-47-2 | |
| Record name | (6aS,11aS)-9-Methoxy-10-(3-methyl-2-buten-1-yl)-6H-benzofuro[3,2-c][1]benzopyran-3,6a(11aH)-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74515-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cristacarpin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074515472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Methoxy-10-(3-methylbut-2-en-1-yl)-6H-[1]benzofuro[3,2-c][1]benzopyran-3,6a(11aH)-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20996032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cristacarpin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJL3YN9QTA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



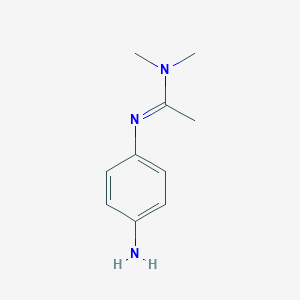
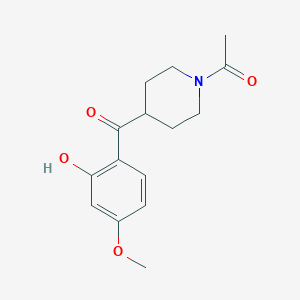
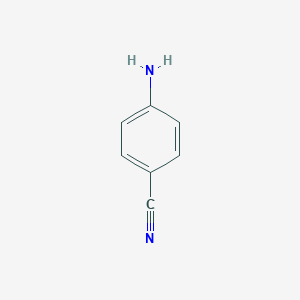
![Dodecyl [2-(trifluoromethyl)phenyl] ether](/img/structure/B131779.png)
